AT9283, also known as AT-9283 or 1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea, is a small synthetic molecule classified as a multi-targeted kinase inhibitor. [ [] ] This classification arises from its ability to inhibit several important protein kinases involved in cell signaling and cycle regulation. AT9283's primary targets include Aurora kinases A and B, Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), and Abl kinase. [ [] ] Its activity against these targets makes it a subject of interest in cancer research, particularly for hematological malignancies and solid tumors. [ [] ]
The compound AT9283 was synthesized by Astex Therapeutics Ltd. Its chemical structure is identified as 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea. The synthesis involves specific chemical reactions that allow for the formation of its unique structure, which is crucial for its biological activity.
AT9283 falls under the category of kinase inhibitors, specifically targeting the Aurora kinase family, which plays a pivotal role in cell division and proliferation. This classification aligns it with other anticancer agents that disrupt normal cellular signaling pathways to inhibit tumor growth.
The synthesis of AT9283 involves several steps that utilize standard organic chemistry techniques. The key steps include:
The synthesis typically starts with commercially available starting materials, which undergo multiple reactions to construct the complex molecular framework of AT9283. The compound is usually dissolved in dimethyl sulfoxide before use in biological assays to ensure proper solubility and bioavailability.
AT9283 has a complex molecular structure characterized by multiple functional groups, including:
This structural diversity contributes to its ability to interact with various targets within cancer cells.
Key molecular data include:
AT9283 participates in several biochemical reactions primarily involving kinase inhibition:
The efficacy of AT9283 in inhibiting these kinases has been demonstrated through assays measuring cell viability, apoptosis induction, and protein phosphorylation status in various cancer cell lines.
The mechanism by which AT9283 exerts its antitumor effects involves:
Experimental studies have shown that treatment with AT9283 leads to significant reductions in cell viability in multiple myeloma and Burkitt lymphoma models, confirming its role as a potent anticancer agent.
Relevant analyses often include spectroscopic methods (NMR, IR) and mass spectrometry for structural confirmation.
AT9283 has been investigated for various applications in cancer research:
AT9283 exerts potent inhibitory effects on Aurora kinases through a distinctive induced-fit binding mechanism. Structural analyses reveal that AT9283 occupies the ATP-binding pocket of Aurora A, stabilizing the active DFG-in conformation through hydrogen bonding with Glu211 and hydrophobic interactions with Leu139 and Ala213 in the hinge region [9]. This binding mode contrasts with classical DFG-out inhibitors (e.g., Danusertib) and enables nanomolar affinity (IC₅₀ = 3 nM for Aurora A/B) [2] [9]. Molecular dynamics simulations demonstrate that AT9283 binding triggers conformational rearrangements in the activation loop (A-loop) and P-loop, enhancing selectivity for Aurora kinases over structurally similar kinases [3] [9]. The drug’s pyrimidine core facilitates π-π stacking with Phe274, while its morpholinomethyl group occupies a hydrophobic pocket unique to Aurora kinases, rationalizing its 10-fold selectivity advantage over Gleevec in Aurora A inhibition [3] [9].
Table 1: Structural Features of AT9283 Binding to Aurora Kinases
Kinase | Binding Conformation | Key Interactions | Affinity (IC₅₀) |
---|---|---|---|
Aurora A | DFG-in | H-bond: Glu211, π-stacking: Phe274 | 3 nM |
Aurora B | DFG-in | H-bond: Glu161, Hydrophobic: Leu83 | 3 nM |
ABL (T315I) | DFG-in | Van der Waals: Thr315 | 4.2 nM |
By inhibiting Aurora B kinase activity, AT9283 abrogates phosphorylation of histone H3 at Ser10 (pHH3), a critical regulator of chromosome condensation. This leads to failure of cytokinesis and polyploidy in Burkitt lymphoma (BL) and colorectal cancer cells [1] [5]. Dysregulated Aurora B prevents proper chromosome alignment and disrupts the spindle assembly checkpoint (SAC), causing premature mitotic exit and genomic instability [5] [10]. Flow cytometry analyses in BL cell lines (P3HR1, Akata) show AT9283 (100 nM, 48h) induces G₂/M arrest (up to 62% cells) and endoreduplication, evidenced by 8N DNA content [1] [6]. Western blots confirm reduced cyclin B1 and accumulation of the mitotic checkpoint protein BubR1, indicating SAC override [5].
Table 2: Mitotic Effects of AT9283 in Cancer Models
Cell Line | G₂/M Arrest (%) | Polyploidy (>4N, %) | Key Biomarker Changes |
---|---|---|---|
P3HR1 (BL) | 58% | 41% | ↓pHH3, ↓Cyclin B1 |
COLO205 (CRC) | 49% | 38% | ↑BubR1, ↓Aurora B activity |
Beyond Aurora kinases, AT9283 inhibits JAK2 (IC₅₀ = 1.2 nM) and disrupts JAK2/STAT5 signaling cascades critical for myeloproliferative disorders [1] [7]. In Ba/F3 cells expressing JAK2V617F, AT9283 (30 nM) reduces STAT5 phosphorylation by >80%, suppressing pro-survival signals and inducing apoptosis [7]. This multi-kinase activity enhances its efficacy in hematologic cancers where JAK2 and Aurora kinases are co-dysregulated.
AT9283 overcomes imatinib resistance by potently inhibiting the ABL-T315I gatekeeper mutant (IC₅₀ = 4.2 nM) [7]. Molecular docking reveals AT9283 binds the ABL-T315I mutant in the DFG-in conformation, forming van der Waals contacts with Thr315 that bypass steric hindrance from the mutation [3]. In BCR-ABL⁺ chronic myeloid leukemia (CML) cells, AT9283 (50 nM) reduces viability by 95% and depletes Crkl phosphorylation, a downstream BCR-ABL adaptor protein [7].
Table 3: Kinase Inhibition Profile of AT9283
Kinase Target | IC₅₀ (nM) | Cellular Effect | Therapeutic Context |
---|---|---|---|
Aurora A/B | 3 | Mitotic arrest | Lymphomas, solid tumors |
JAK2 | 1.2 | ↓pSTAT5 | Myeloproliferative neoplasms |
ABL-T315I | 4.2 | ↓pCrkl, apoptosis | Imatinib-resistant CML |
FLT3 | 8 | Cell cycle arrest | AML |
Recent drug-repurposing studies identified AT9283 as a disruptor of the MKK3/AURKA protein complex in colorectal cancer (CRC) [8]. AT9283 (100 nM) reduces total MKK3 and AURKA protein levels by >70% in CRC cell lines (HT29, COLO205) and patient-derived organoids (PDOs), independent of kinase inhibition. Mechanistically, AT9283 destabilizes the MKK3/AURKA interaction, promoting proteasomal degradation of both proteins [8]. This dual depletion suppresses oncogenic MKK3/p38MAPK signaling and MYC stabilization, inhibiting CRC proliferation and migration. In COLO205 xenografts, AT9283 (20 mg/kg) downregulates tumor MKK3/AURKA expression and reduces tumor volume by 65% [8].
AT9283 reverses tumor glycolytic metabolism by suppressing the Warburg effect. In Burkitt lymphoma, AT9283 (0.5 μM, 48h) downregulates c-MYC and HIF-1α protein expression by 60–80%, as confirmed by Western blotting [1] [6]. This occurs through dual mechanisms:
Glucose uptake assays show a 2.3-fold increase in AT9283-treated BL cells, while lactate production decreases by 58%, confirming metabolic shift from glycolysis to oxidative phosphorylation [6].
AT9283 transcriptionally represses key glycolytic enzymes:
This enzyme suppression is mediated via c-MYC/HIF-1α downregulation, as chromatin immunoprecipitation (ChIP) confirms c-MYC binding to HK2 and LDHA promoters [6]. In pancreatic cancer models, similar AT9283-induced metabolic changes synergize with PKM2 activators (TEPP-46) to inhibit tumor growth [7].
Table 4: Metabolic Effects of AT9283 in Burkitt Lymphoma Cells
Metabolic Parameter | Change vs. Control | Underlying Mechanism |
---|---|---|
Glucose uptake | ↑130% | GLUT1 membrane translocation |
Lactate production | ↓58% | ↓LDHA expression/activity |
HK2 protein | ↓80% | c-MYC/HIF-1α repression |
PKM2 tetramerization | ↑300% | Allosteric modulation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7